molecular formula C21H26N6 B5668975 1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5668975
M. Wt: 362.5 g/mol
InChI Key: IYNBZTAXAQOGSA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of complex molecules often involves multi-step reactions, each tailored to introduce specific functional groups or to build the molecular framework efficiently. Although there are no direct references to the synthesis of this exact molecule, methodologies involving the construction of pyrazole, triazole, and piperidine rings, as seen in related compounds, utilize nucleophilic aromatic substitution, ring-closure reactions, and reductive amination steps among others (Shevchuk et al., 2012).

Molecular Structure Analysis Structural investigations, including X-ray crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations, are crucial for understanding the conformation, electronic structure, and intermolecular interactions of complex molecules. These analyses reveal the dominant interactions, such as hydrogen bonding and π-π stacking, that dictate the molecular packing and stability (Shawish et al., 2021).

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-25-20(15-27-11-5-9-22-27)23-24-21(25)18-8-4-10-26(14-18)19-12-16-6-2-3-7-17(16)13-19/h2-3,5-7,9,11,18-19H,4,8,10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNBZTAXAQOGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C3CC4=CC=CC=C4C3)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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